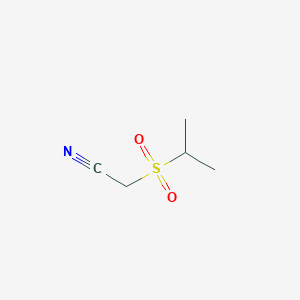
Ácido 3-oxopentanodioico
Descripción general
Descripción
3-Oxopentanedioic acid, also known as oxaloacetic acid, is an organic compound that is commonly used in the synthesis of other compounds. It is a versatile compound that can be used in a variety of synthetic and research applications. It is a dicarboxylic acid and is a component of the tricarboxylic acid cycle, also known as the Krebs cycle. In this cycle, it is involved in the production of energy from the oxidation of carbohydrates, fats and proteins. It is also a key intermediate in the biosynthesis of amino acids, lipids, and many other compounds.
Aplicaciones Científicas De Investigación
Bioquímica: Metabolismo central y función enzimática
El ácido 3-oxopentanodioico, también conocido como ácido α-cetoglutárico (AKG), es una molécula fundamental en el metabolismo celular. Es un intermedio clave en el ciclo de Krebs, que es fundamental para la producción de energía en los organismos aeróbicos. El AKG sirve como sustrato para la enzima α-cetoglutarato deshidrogenasa y participa en el metabolismo de aminoácidos y proteínas. Su papel en el ciclo de Krebs lo hace esencial para los estudios de bioenergética y biosíntesis .
Medicina: Nutrición clínica y tratamiento de enfermedades
En medicina, el AKG es reconocido por sus potenciales aplicaciones terapéuticas. Se utiliza como suplemento para pacientes con trastornos metabólicos y se ha estudiado por sus efectos protectores contra el estrés oxidativo. La suplementación con AKG también se está explorando para mejorar el rendimiento deportivo y acelerar la cicatrización de heridas. Sus propiedades anapleróticas, que ayudan a reponer los intermediarios del ciclo TCA, lo convierten en un candidato para tratar diversas enfermedades metabólicas .
Farmacología: Síntesis y descubrimiento de fármacos
En farmacología, el ácido 3-oxopentanodioico se utiliza en la síntesis de varios compuestos farmacológicamente activos. Su estructura sirve como bloque de construcción para crear nuevos compuestos N-heterocíclicos con potencial actividad antitumoral. La versatilidad del compuesto en las reacciones químicas lo convierte en un precursor valioso en los procesos de desarrollo de fármacos .
Agricultura: Crecimiento de las plantas y mejora del rendimiento de los cultivos
La investigación en agricultura ha explorado el uso del AKG como enmienda del suelo para mejorar el crecimiento de las plantas y el rendimiento de los cultivos. Su participación en el metabolismo del nitrógeno sugiere que podría mejorar el estado nutricional de las plantas, aumentando así la productividad agrícola. Se están realizando estudios para comprender su potencial completo en las prácticas agrícolas sostenibles .
Ciencias ambientales: Control y remediación de la contaminación
Los derivados del ácido 3-oxopentanodioico se están investigando por su papel en las ciencias ambientales, particularmente en el control y la remediación de la contaminación. Sus propiedades fotocatalíticas son de interés para desarrollar nuevos métodos para degradar contaminantes orgánicos, purificar el aire y el agua, y contribuir a la sostenibilidad ambiental .
Ciencia de los materiales: Síntesis de polímeros y materiales
En la ciencia de los materiales, el ácido 3-oxopentanodioico es un precursor para sintetizar polímeros biodegradables y otros materiales novedosos. Su reactividad química permite la creación de materiales con propiedades específicas para su uso en dispositivos médicos, ingeniería de tejidos y sistemas de administración terapéutica .
Mecanismo De Acción
Target of Action
3-Oxopentanedioic acid, also known as 1,3-Acetonedicarboxylic acid, is a simple dicarboxylic acid . It is an endogenous metabolite in humans . The primary targets of 3-Oxopentanedioic acid are metabolic enzymes and proteases involved in various biochemical reactions .
Mode of Action
As a simple dicarboxylic acid, it is known to participate in various biochemical reactions . It can interact with its targets, leading to changes in the metabolic processes .
Biochemical Pathways
3-Oxopentanedioic acid is involved in the synthesis of tropinone . It is also known to be anaplerotic, meaning it can refill the pool of TCA cycle intermediates . This suggests that it plays a role in energy metabolism and the regulation of various biochemical pathways.
Pharmacokinetics
It is known to be an endogenous metabolite, suggesting that it is naturally absorbed and metabolized in the body . Its impact on bioavailability would depend on various factors, including its concentration, the presence of other compounds, and individual physiological conditions.
Result of Action
The molecular and cellular effects of 3-Oxopentanedioic acid’s action are likely to be diverse, given its involvement in various biochemical reactions and pathways . As an anaplerotic compound, it can replenish the pool of TCA cycle intermediates, thereby potentially influencing energy metabolism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCQMOKLOUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060252 | |
| Record name | 3-Ketoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS], Solid | |
| Record name | Acetonedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
542-05-2 | |
| Record name | 3-Oxopentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, 3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ketoglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxoglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETONEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH7P7WO21P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 °C | |
| Record name | 3-Oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)


![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)



![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
